molecular formula C7H12N4 B12865463 N'-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide

N'-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide

Cat. No.: B12865463
M. Wt: 152.20 g/mol
InChI Key: SRVDJMFPTUKSHQ-UHFFFAOYSA-N
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Description

N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide typically involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the desired acetimidamide derivative. One common method involves the use of hydrazonoyl chlorides in the presence of triethylamine (Et3N) in acetonitrile (MeCN) as a solvent .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of various chemical intermediates and materials.

Mechanism of Action

The mechanism of action of N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide include other pyrazole derivatives such as:

  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
  • 3,5-disubstituted 1H-pyrazoles

Uniqueness

N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide is unique due to its specific substitution pattern and the presence of the acetimidamide functional group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(5-ethyl-1H-pyrazol-3-yl)ethanimidamide

InChI

InChI=1S/C7H12N4/c1-3-6-4-7(11-10-6)9-5(2)8/h4H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

SRVDJMFPTUKSHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)N=C(C)N

Origin of Product

United States

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